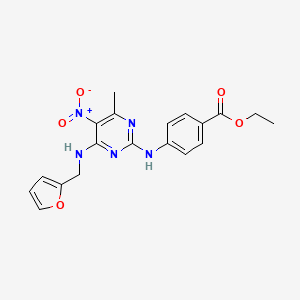

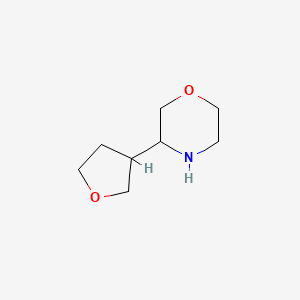

3-(Oxolan-3-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Oxolan-3-yl)morpholine” is a chemical compound with the molecular weight of 157.21 . It is also known by its IUPAC name, 3-(tetrahydrofuran-3-yl)morpholine .

Synthesis Analysis

The synthesis of “3-(Oxolan-3-yl)morpholine” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . A research paper also mentions an efficient synthetic approach for phosphorodiamidate morpholino oligonucleotides (PMOs) using the H‐phosphonate approach .Physical And Chemical Properties Analysis

“3-(Oxolan-3-yl)morpholine” is a liquid at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

3-(Oxolan-3-yl)morpholine serves as a versatile building block in organic synthesis. Researchers utilize it to create more complex molecules, such as heterocyclic compounds, pharmaceutical intermediates, and ligands for metal-catalyzed reactions. Its morpholine ring provides a scaffold for functionalization, making it valuable in drug discovery and development .

Catalysis and Asymmetric Synthesis

The chiral nature of morpholine derivatives allows for their use as catalysts in asymmetric reactions. Researchers have explored their application in enantioselective transformations, including asymmetric hydrogenations, epoxidations, and cycloadditions. These catalysts play a crucial role in green chemistry and sustainable processes .

Biological Activity and Drug Design

Scientists investigate the pharmacological properties of 3-(oxolan-3-yl)morpholine derivatives. By modifying the substituents on the morpholine ring, they aim to enhance bioactivity. These compounds may exhibit antiviral, antibacterial, or antifungal effects. Rational drug design often involves incorporating morpholine moieties into lead compounds .

Polymer Chemistry

The morpholine ring contributes to the design of functional polymers. Researchers have synthesized copolymers containing 3-(oxolan-3-yl)morpholine units. These polymers find applications in drug delivery systems, responsive materials, and surface modification. Their solubility and biocompatibility make them attractive for biomedical applications .

Materials Science and Surface Modification

3-(Oxolan-3-yl)morpholine can serve as a precursor for functionalized surfaces. Researchers graft it onto various substrates to impart specific properties, such as hydrophilicity, antifouling behavior, or adhesion. These modified surfaces find use in sensors, coatings, and biomaterials .

Environmental Chemistry

The morpholine ring’s stability and reactivity make it relevant in environmental studies. Researchers explore its degradation pathways, fate in water systems, and potential toxicity. Understanding its behavior aids in assessing environmental risks and developing remediation strategies .

Safety and Hazards

Direcciones Futuras

The future directions for “3-(Oxolan-3-yl)morpholine” and related compounds could involve further exploration of their synthesis and potential applications. For instance, a patent describes the synthesis of Fmoc-protected morpholino monomers and their use in the synthesis of morpholino oligomers . This could potentially open up new avenues for the use of “3-(Oxolan-3-yl)morpholine” in various fields.

Propiedades

IUPAC Name |

3-(oxolan-3-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHSKTDCPXBFDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2COCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxolan-3-yl)morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2473506.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B2473510.png)

![(3S,3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-amine;hydrochloride](/img/structure/B2473513.png)

![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473527.png)